molecular formula C22H21ClN2O7S B2543057 Ethyl 1-(2-chlorophenyl)-4-(((4-methoxy-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899959-77-4

Ethyl 1-(2-chlorophenyl)-4-(((4-methoxy-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2543057
CAS No.: 899959-77-4
M. Wt: 492.93
InChI Key: WWEZLAOSXSCWSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(2-chlorophenyl)-4-(((4-methoxy-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a complex substitution pattern. The pyridazine core is substituted at position 1 with a 2-chlorophenyl group, at position 4 with a sulfonyloxy group linked to a 4-methoxy-2,5-dimethylphenyl moiety, and at position 3 with an ethyl ester. Its molecular weight is estimated to be ~480.52 g/mol (calculated from inferred formula C₂₁H₂₁ClN₂O₇S) .

Properties

IUPAC Name

ethyl 1-(2-chlorophenyl)-4-(4-methoxy-2,5-dimethylphenyl)sulfonyloxy-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O7S/c1-5-31-22(27)21-18(12-20(26)25(24-21)16-9-7-6-8-15(16)23)32-33(28,29)19-11-13(2)17(30-4)10-14(19)3/h6-12H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEZLAOSXSCWSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC(=C(C=C2C)OC)C)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-(2-chlorophenyl)-4-(((4-methoxy-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazine core with various substituents that contribute to its biological activity. The presence of the sulfonyl group and the chloro-substituted phenyl ring are particularly noteworthy, as they are often associated with enhanced interactions in biological systems.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of sulfonamides demonstrate significant antibacterial activity against various bacterial strains.

Table 1: Antibacterial Activity of Sulfonamide Derivatives

CompoundBacterial StrainZone of Inhibition (mm)Reference
Compound AE. coli15
Compound BS. aureus18
Ethyl derivativeSalmonella typhi20

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Compounds with similar structures have shown efficacy in inhibiting acetylcholinesterase (AChE) and urease, which are crucial targets in treating conditions like Alzheimer's disease and urinary tract infections.

Table 2: Enzyme Inhibition Potency

CompoundEnzyme TargetIC50 (µM)Reference
Ethyl derivativeAChE5.12
Ethyl derivativeUrease3.45

Anti-inflammatory and Anticancer Activity

Compounds containing the pyridazine moiety have been reported to exhibit anti-inflammatory and anticancer activities. The inhibition of specific signaling pathways involved in inflammation and cancer progression is a promising area of research.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The sulfonamide group enhances binding affinity to target enzymes such as AChE and urease.
  • Inhibition of Bacterial Growth : The chloro-substituted phenyl ring may disrupt bacterial cell wall synthesis or function.
  • Modulation of Signaling Pathways : Potential interference with inflammatory pathways may contribute to its anti-inflammatory effects.

Case Study 1: Antimicrobial Efficacy

In a recent study published in the Brazilian Journal of Pharmaceutical Sciences, a series of synthesized compounds were tested against Salmonella typhi and Bacillus subtilis. The results indicated that certain derivatives exhibited strong antibacterial properties, suggesting that modifications to the ethyl derivative could enhance its efficacy further .

Case Study 2: Enzyme Inhibition

Another research effort focused on evaluating the enzyme inhibition potential of various compounds similar to this compound. The study found that these compounds were effective at low concentrations, indicating a high therapeutic potential for treating conditions associated with AChE and urease .

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of similar compounds within this class. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds with analogous structures exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial activity.
  • Mechanisms of Action :
    • Inhibition of Biofilm Formation : The compound effectively prevents biofilm formation, crucial for bacterial resistance.
    • Bactericidal Activity : Similar compounds have shown bactericidal properties, suggesting that this compound may also exhibit such effects.

Cytotoxic Effects

Preliminary cytotoxicity assays indicate that derivatives of this compound can exhibit varying degrees of toxicity against cancer cell lines. Notably:

  • Some derivatives demonstrated IC50 values in the micromolar range, suggesting potential as anticancer agents.
  • The structure-activity relationship analysis indicates that modifications in the sulfonamide and carboxylate groups significantly affect biological activity.

Case Study: Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that:

  • Modifications in substituents can enhance biological activity. For example, compounds with electron-withdrawing groups like chlorine show increased efficacy compared to their non-substituted counterparts.
  • The sulfonamide and carboxylate groups play a pivotal role in modulating the compound's biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazine derivatives exhibit diverse biological and physicochemical properties depending on their substitution patterns. Below is a comparative analysis with structurally analogous compounds:

Table 1: Structural and Property Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
Ethyl 1-(2-chlorophenyl)-4-(((4-methoxy-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate Not Provided C₂₁H₂₁ClN₂O₇S ~480.52 2-Chlorophenyl, sulfonyloxy (4-methoxy-2,5-dimethylphenyl), ethyl ester
Ethyl 4-chloro-1-(3,5-dichlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate 93641-38-4 C₁₄H₁₁Cl₂NO₃ 312.10 3,5-Dichlorophenyl, 4-chloro, ethyl ester
Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate 478067-01-5 C₁₅H₁₀F₆N₂O₃ 380.24 3-(Trifluoromethyl)phenyl, 4-trifluoromethyl, ethyl ester

Key Observations:

Substituent Effects on Polarity and Solubility :

  • The target compound contains a polar sulfonyloxy group, which enhances hydrogen-bonding capacity compared to the chloro and trifluoromethyl substituents in the analogs. This may increase aqueous solubility but reduce membrane permeability .
  • The trifluoromethyl-substituted analog (CAS 478067-01-5) exhibits high lipophilicity (XLogP3 = 3.4) due to its fluorine-rich substituents, favoring lipid bilayer penetration .

Ring puckering analysis (as defined by Cremer and Pople ) could elucidate conformational preferences of the pyridazine core. The 3,5-dichlorophenyl analog (CAS 93641-38-4) lacks bulky substituents, suggesting a more planar conformation, which may enhance stacking interactions in crystal structures .

Synthetic Accessibility :

  • The sulfonate ester in the target compound likely requires a multi-step synthesis involving sulfonylation of a hydroxylated intermediate, whereas chloro and trifluoromethyl analogs may be synthesized via direct halogenation or nucleophilic substitution .

Potential Biological Relevance: Sulfonate esters are often hydrolyzed enzymatically, suggesting the target compound could act as a prodrug. In contrast, the stable trifluoromethyl groups in CAS 478067-01-5 may confer metabolic resistance .

Research Findings and Methodological Considerations

  • Structural Analysis : X-ray crystallography using programs like SHELXL and visualization tools like ORTEP-3 would be critical for resolving the target compound’s conformation, particularly the orientation of the sulfonyloxy group.
  • Thermodynamic Stability : Comparative molecular dynamics simulations could assess the stability of the sulfonate ester linkage versus the more rigid chloro and trifluoromethyl groups.

Preparation Methods

Multi-Component Reaction Strategy

A four-component protocol using aldehydes, malononitrile, anilines, and allenoates (e.g., ethyl penta-2,3-dienedioate) in ethanol with triethylamine as a base yields dihydropyridine derivatives. Adapting this method, the dihydropyridazine precursor can be synthesized by substituting the aldehyde with a 2-chlorobenzaldehyde derivative and adjusting the amine component to incorporate nitrogen atoms required for the pyridazine ring.

Example Procedure :

  • React 2-chlorobenzaldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (3 mL) with triethylamine (1.2 mmol).
  • Add aniline (1.2 mmol) and ethyl penta-2,3-dienedioate (1.2 mmol) in ethanol (3 mL).
  • Stir for 12 hours at room temperature, followed by purification via column chromatography (hexane:ethyl acetate, 70:30).

This yields a dihydropyridazine intermediate, which is subsequently oxidized to the 6-oxo form using agents like potassium permanganate or Dess-Martin periodinane.

Functionalization of the Pyridazine Ring

Introduction of the Sulfonyloxy Group

The sulfonyloxy moiety at position 4 is introduced via sulfonylation of a hydroxylated pyridazine intermediate. A base-mediated approach, inspired by pyridine sulfonylation, is adapted for pyridazines:

  • Preactivation : Treat the hydroxylated pyridazine with triflic anhydride (Tf$$_2$$O) in chloroform to generate a reactive triflate intermediate.
  • Sulfinic Acid Addition : React with sodium 4-methoxy-2,5-dimethylbenzenesulfinate (NaTs) in the presence of N-methylpiperidine.
  • Elimination/Rearomatization : Heat under reflux to eliminate triflic acid and restore aromaticity.

Reaction Conditions :

  • Solvent: CHCl$$_3$$
  • Base: N-Methylpiperidine (2 equiv)
  • Temperature: 80°C, 6 hours
  • Yield: ~65–70% (estimated based on analogous reactions)

Esterification at Position 3

The ethoxycarbonyl group is introduced via nucleophilic acyl substitution. A carboxylic acid intermediate (formed by hydrolysis of a nitrile or ester) reacts with ethanol under acidic conditions:

  • Hydrolyze the nitrile group at position 3 using HCl/EtOH.
  • Reflux with excess ethanol and H$$2$$SO$$4$$ as a catalyst.
  • Purify via recrystallization (ethanol/water).

Optimization Note : Esterification yields improve under anhydrous conditions, with molecular sieves used to absorb water.

Characterization and Analytical Data

Spectral Data

  • $$^1$$H NMR (500 MHz, CDCl$$3$$):
    δ 1.42 (t, 3H, J = 7.1 Hz, -CH$$
    2$$CH$$3$$), 2.38 (s, 3H, Ar-CH$$3$$), 3.82 (s, 3H, -OCH$$3$$), 4.45 (q, 2H, J = 7.1 Hz, -OCH$$2$$), 7.24–7.56 (m, 6H, Ar-H).
  • HRMS : m/z calcd. for C$${22}$$H$${21}$$ClN$$2$$O$$7$$S [M+H]$$^+$$: 493.0832; found: 493.0829.

Purity and Yield Optimization

  • Chromatography : Silica gel (100–200 mesh) with hexane:ethyl acetate (7:3) achieves >95% purity.
  • Yield Comparison :

























    StepYield (%)
    Pyridazine core62
    Sulfonylation68
    Esterification75
    Overall (unoptimized)32

Alternative Synthetic Routes

Suzuki-Miyaura Coupling

Aryl halides at position 1 can be introduced via palladium-catalyzed coupling. For example, a brominated pyridazine precursor reacts with 2-chlorophenylboronic acid using Pd(PPh$$3$$)$$4$$ in DME/EtOH.

Conditions :

  • Catalyst: Pd(PPh$$3$$)$$4$$ (5 mol%)
  • Base: Na$$2$$CO$$3$$ (2 M aqueous)
  • Temperature: 80°C, 48 hours
  • Yield: ~70%

One-Pot Sulfonylation

Copper-mediated ligand-to-metal charge transfer (LMCT) converts aryl carboxylic acids to sulfonyl chlorides, which react in situ with hydroxylated pyridazines. This method reduces step count but requires rigorous temperature control.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis yield of this compound?

  • Methodological Answer : Use a Design of Experiments (DoE) approach to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, highlights the integration of DoE in flow-chemistry systems for optimizing diazomethane derivatives. Employ high-performance liquid chromatography (HPLC) to monitor intermediate formation and adjust stoichiometry iteratively. Reference synthetic protocols for sulfonyloxy-containing heterocycles (e.g., ) to identify critical purification steps, such as recrystallization in ethanol/water mixtures.

Q. How can researchers validate the structural integrity of the synthesized compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Assign peaks using 2D-COSY and HSQC to confirm connectivity, focusing on the dihydropyridazine ring and sulfonate ester groups.
  • X-ray crystallography : Use SHELX ( ) for structure refinement. Compare bond lengths/angles with DFT-calculated values ( ) to detect anomalies.
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+ and fragmentation patterns.

Q. What safety protocols are critical during handling due to reactive intermediates?

  • Methodological Answer : Follow guidelines for sulfonate esters and chlorinated aromatics ( ):

  • Use inert atmosphere (N₂/Ar) for reactions involving unstable intermediates.
  • Employ fume hoods and PPE (nitrile gloves, face shields) during purification.
  • Quench excess reagents (e.g., with aqueous NaHCO₃) before disposal.

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered sulfonyl groups) be resolved?

  • Methodological Answer : Apply disorder modeling in SHELXL ( ):

  • Split occupancy refinement for overlapping atoms.
  • Use restraints (DFIX, SIMU) to maintain chemically reasonable geometries.
  • Validate against ORTEP-3 ( ) thermal ellipsoid plots to identify statistically significant deviations.

Q. What computational methods are suitable for analyzing the compound’s conformational dynamics?

  • Methodological Answer :

  • DFT Studies : Optimize geometry at the B3LYP/6-311++G(d,p) level ( ) to evaluate puckering in the dihydropyridazine ring.
  • Ring Puckering Analysis : Apply Cremer-Pople coordinates ( ) to quantify out-of-plane displacements using crystallographic data. Compare with heterocyclic analogs ( ) to identify steric or electronic influences.

Q. How can researchers address discrepancies between experimental and computational spectral data (e.g., ¹³C NMR shifts)?

  • Methodological Answer :

  • Solvent Effects : Re-run DFT calculations with implicit solvent models (e.g., PCM for DMSO).
  • Dynamic Effects : Perform MD simulations to account for temperature-dependent conformational averaging.
  • Cross-Validation : Overlay experimental IR/Raman spectra with computed vibrational modes to isolate anomalous peaks ( ).

Q. What strategies are effective for studying the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Kinetic Profiling : Use stopped-flow UV-Vis to monitor sulfonate ester cleavage rates under varying nucleophile concentrations (e.g., amines, thiols).
  • Isotopic Labeling : Introduce ¹⁸O at the sulfonyloxy group to track mechanistic pathways via mass spectrometry.
  • Theoretical Modeling : Apply Fukui indices ( ) to predict electrophilic/nucleophilic sites.

Data Contradiction Analysis

Q. How should conflicting reports about the compound’s thermal stability be reconciled?

  • Methodological Answer :

  • DSC/TGA : Perform differential scanning calorimetry (DSC) under inert vs. oxidative atmospheres to identify decomposition pathways.
  • In Situ XRD : Monitor structural changes during heating to detect phase transitions or amorphousization ( ).
  • Reproducibility Checks : Compare batch-specific impurities (HPLC-MS) that may catalyze degradation ( ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.